molecular formula C10H7BrO3 B8679414 4-(3-bromophenyl)-4-oxo-2-butenoic acid CAS No. 74939-78-9

4-(3-bromophenyl)-4-oxo-2-butenoic acid

Cat. No.: B8679414
CAS No.: 74939-78-9
M. Wt: 255.06 g/mol
InChI Key: JDXFDXTZXXJCQT-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-4-oxo-2-butenoic acid is a β-keto-α,β-unsaturated carboxylic acid derivative characterized by a bromine substituent at the 3-position of the phenyl ring. For example, it is utilized to prepare 6-phenyl-3(2H)-pyridazinone derivatives, which exhibit broad-spectrum antibacterial activity . Additionally, derivatives of this compound have been explored as hypotensive agents . Its structural features, including the electron-withdrawing bromine atom and conjugated enone system, contribute to its reactivity in cyclization and condensation reactions, enabling the formation of diverse heterocycles such as pyridazines, pyrazoles, and thienopyridines .

Preparation Methods

Aldol Condensation Methods

Microwave-Assisted Aldol Condensation

The most efficient and widely documented method for synthesizing 4-(3-bromophenyl)-4-oxo-2-butenoic acid involves microwave-assisted aldol condensation. This approach leverages glyoxylic acid and 3-bromoacetophenone under acidic catalysis.

Procedure (adapted from ):

  • Reagents : 3-Bromoacetophenone, glyoxylic acid monohydrate, toluenesulfonic acid (TsOH), dioxane.

  • Conditions : Microwave irradiation at 160°C for 1 hour.

  • Workup : Acidification with HCl, extraction with dichloromethane, and recrystallization from methanol.

Key Findings :

  • Yield : 78% for the 3-bromophenyl derivative (compound 11 in ).

  • Mechanistic Insight : TsOH promotes enolization of the ketone, facilitating nucleophilic attack on glyoxylic acid. The microwave accelerates reaction kinetics, reducing side reactions.

  • Advantages : Short reaction time (1 hr vs. traditional 10–48 hrs), scalability, and compatibility with electron-deficient aromatic substrates .

Traditional Acid-Promoted Aldol Condensation

Prior to microwave optimization, conventional aldol condensation employed reflux conditions with acetic or sulfuric acid.

Procedure (from ):

  • Reagents : 3-Bromoacetophenone, glyoxylic acid, acetic acid.

  • Conditions : Reflux in dioxane or toluene for 10–48 hours.

  • Yield : ~50–60%, with longer times required for complete conversion .

Limitations :

  • Lower efficiency due to thermal decomposition of intermediates.

  • Poor suitability for electron-deficient aromatics without prolonged heating .

Oxidative Furan Opening

While effective for aliphatic 4-oxo-2-butenoic acids, this method is unsuitable for aromatic substrates like 3-bromoacetophenone.

Procedure (from ):

  • Reagents : Furan derivatives, oxidative agents (e.g., HNO₃).

  • Limitations : Fails with electron-deficient aromatics due to insufficient reactivity of the furan ring .

Comparative Analysis of Methods

Method Reagents/Conditions Yield Time Advantages Disadvantages
Microwave Aldol TsOH, dioxane, 160°C, 1 hr78%1 hourHigh yield, scalability, minimal wasteRequires microwave reactor
Traditional Aldol Acetic acid, reflux, 48 hrs50–60%48 hoursNo specialized equipmentLow yield, side reactions
Friedel-Crafts AlCl₃, CH₂Cl₂, refluxN/AN/ATheoretical routePoor regioselectivity, impractical

Research Findings and Optimizations

Solvent and Catalyst Screening

  • Solvent Impact : Dioxane outperforms toluene and THF due to its high boiling point and compatibility with TsOH .

  • Catalyst Efficiency : TsOH provides superior enolization compared to H₂SO₄ or H₃PO₄, reducing side-product formation .

Substituent Effects

  • Electron-Withdrawing Groups : The 3-bromo substituent enhances electrophilicity of the ketone, accelerating aldol condensation .

  • Steric Hindrance : Meta-substitution avoids steric clashes during enolization, unlike ortho-substituted analogs .

Scalability and Industrial Relevance

  • Gram-Scale Synthesis : The microwave method has been validated at 2.4 mmol scale without yield reduction .

  • Cost Analysis : Glyoxylic acid (~$50/kg) and 3-bromoacetophenone (~$200/kg) make this route economically viable for research use .

Chemical Reactions Analysis

Oxidation and Reduction

  • Oxidation : The compound can be oxidized using reagents like potassium permanganate to generate derivatives with altered functional groups.

  • Reduction : Reduction with agents such as lithium aluminum hydride modifies the conjugated system, enabling access to saturated analogs.

Nucleophilic Addition

The α,β-unsaturated carbonyl group in 4-(3-bromophenyl)-4-oxo-2-butenoic acid facilitates nucleophilic attack. For example:

  • Reaction with ethyl cyanoacetate in the presence of ammonium acetate yields pyridones (e.g., ethyl-2-amino-4-carboxy-6-(4-bromophenyl)-nicotinate) .

Mechanistic Insights

The choice of catalysts in aldol condensation is influenced by frontier orbital theory :

  • Tosic acid (for aromatic substrates) enhances enol formation, aligning with the HOMO–LUMO energy gaps of aromatic enols .

  • Pyrolidine (for aliphatic substrates) promotes enamine intermediates, facilitating nucleophilic attack .

Comparison of Reaction Conditions

Substrate TypeCatalystSolvent/ConditionsYield Range
AromaticTosic acidMicrowave, glyoxylic acidModerate to excellent
AliphaticPyrrolidine + acetic acidMicrowave, glyoxylic acidModerate to excellent

This table summarizes the optimized conditions for synthesizing 4-oxo-2-butenoic acid derivatives, including this compound .

Biological and Chemical Transformations

While the focus is on chemical reactions, the compound’s brominated structure enhances reactivity, enabling selective interactions with biological targets (e.g., HIV integrase). This structural feature also influences its participation in substitution and coupling reactions.

Scientific Research Applications

Drug Development

The compound has been identified as a promising scaffold in the development of new pharmaceuticals, particularly those targeting viral infections and cancer. Significant findings include:

  • Antiproliferative Activity : Research indicates that 4-(3-bromophenyl)-4-oxo-2-butenoic acid exhibits strong antiproliferative effects against various cancer cell lines. Its derivatives have shown potential as inhibitors of enzymes involved in cancer cell proliferation, making them candidates for anticancer therapies .
  • Antiviral Properties : The compound has demonstrated activity against Human Immunodeficiency Virus (HIV) integrase, suggesting its potential role in antiviral therapies. Studies have indicated that derivatives can inhibit integrase enzymes effectively, highlighting their relevance in treating viral infections.

Synthesis of Novel Compounds

The compound serves as a versatile building block for synthesizing various heterocyclic compounds and derivatives:

  • Heterocyclic Chemistry : this compound has been utilized in the synthesis of novel pyrazole, pyridazinone, and thiazolidine derivatives. These derivatives have been tested for biological activities, including antiviral effects against strains such as H5N1 .
  • Microwave-Assisted Synthesis : Innovative synthetic methods, including microwave-assisted techniques, have been developed to produce 4-oxo-2-butenoic acids efficiently. This approach allows for high yields and broad substrate applicability, facilitating further research into the compound's derivatives .

Therapeutic Applications

The therapeutic potential of this compound extends beyond cancer treatment:

  • Neurodegenerative Diseases : The compound has been explored for its ability to inhibit kynurenine-3-hydroxylase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s and Huntington’s disease. This inhibition could provide a pathway for developing treatments aimed at these conditions .

Case Studies and Research Findings

Application AreaFindingsReferences
Drug DevelopmentAntiproliferative effects; HIV integrase inhibition,
SynthesisBuilding block for novel heterocycles; microwave-assisted methods ,
TherapeuticsInhibition of kynurenine-3-hydroxylase; potential in neurodegenerative diseases

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-4-oxo-2-butenoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the oxobut-2-enoic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies on its mechanism are still ongoing, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-(3-bromophenyl)-4-oxo-2-butenoic acid are influenced by substituent variations on the phenyl ring and the α,β-unsaturated ketone moiety. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) on Phenyl Ring Melting Point (°C) Key Applications Reference ID
This compound 3-Br Not reported Intermediate for antibacterial agents, hypotensors
4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid 4-OCH₃ 157–161 Antiproliferative activity against HeLa cells
4-(3-Chlorophenyl)-4-oxo-2-butenoic acid (PNU 158390) 3-Cl Not reported Kynurenine-3-hydroxylase inhibitor for neurodegenerative diseases
4-(3-Fluorophenyl)-4-oxo-2-butenoic acid (PNU 158388) 3-F Not reported Neuroprotective activity
4-(2,4-Diisopropylphenyl)-4-oxo-2-butenoic acid 2,4-(i-Pr)₂ 122–124 Antiproliferative amide derivatives

Key Observations :

  • Electron-Withdrawing Groups (Br, Cl, F) : These substituents enhance electrophilicity at the α,β-unsaturated carbonyl, improving reactivity in Michael additions and cyclocondensations. Bromine’s larger atomic size may sterically hinder reactions compared to fluorine or chlorine .
  • Electron-Donating Groups (OCH₃): Methoxy-substituted analogs, such as 4-(4-methoxyphenyl)-4-oxo-2-butenoic acid, exhibit reduced electrophilicity but improved solubility, which is advantageous for drug delivery systems .

Key Observations :

  • Antiproliferative Activity: Amide derivatives of 4-aryl-4-oxo-2-butenoic acids, such as compound 19, show moderate cytotoxicity (IC₅₀ ~12.5 μM) against HeLa cells, likely due to their ability to disrupt microtubule assembly or induce apoptosis .
  • Neuroprotective Potential: Halogenated derivatives (e.g., PNU 158390) inhibit kynurenine-3-hydroxylase, a key enzyme in neurodegenerative pathways, with IC₅₀ values as low as 0.8 μM .
  • Structural Flexibility : The curcumin analog CLEFMA demonstrates enhanced anticancer potency (IC₅₀ 1.2–3.5 μM) by incorporating dual α,β-unsaturated ketones and chlorinated aromatic rings, highlighting the importance of extended conjugation .

Key Observations :

  • The bromophenyl derivative’s reactivity with nucleophiles (e.g., amines, thiols) facilitates the synthesis of nitrogen- and sulfur-containing heterocycles, which are pharmacologically relevant .
  • Methoxy-substituted analogs exhibit lower yields in cyclocondensation reactions, possibly due to reduced electrophilicity of the α,β-unsaturated carbonyl .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-bromophenyl)-4-oxo-2-butenoic acid, and how can reaction conditions be optimized for higher yields?

  • Synthetic Routes : The compound is typically synthesized via aldol condensation between glyoxylic acid and a substituted acetophenone derivative. Microwave-assisted methods (e.g., 60–100°C, 30–60 min) significantly improve reaction efficiency compared to traditional heating, reducing side reactions and enhancing yields .
  • Optimization Strategies :

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., NaHCO₃) to accelerate condensation.
  • Purification : Employ HPLC with C18 columns (≥99.5% purity) to isolate the product .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound and its derivatives?

  • 1H/13C NMR : Key signals include the α,β-unsaturated ketone (δ ~7.8–8.0 ppm for vinylic protons; δ ~180–190 ppm for carbonyl carbons) and the bromophenyl group (δ ~7.2–7.6 ppm for aromatic protons) .
  • ESI-MS : Confirm molecular mass (e.g., [M+H]⁺ at m/z 283.0 for the parent compound) and fragmentation patterns .
  • HPLC : Monitor purity (>99.5%) and retention times (e.g., 4.8–5.2 min on C18 columns) .

Advanced Research Questions

Q. How can researchers analyze and resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Data Analysis Framework :

Assay Variability : Compare cytotoxicity protocols (e.g., RPMI-1640 vs. DMEM media, incubation times) that may affect IC₅₀ values .

Structural Confirmation : Verify derivative purity and stereochemistry (via X-ray crystallography or NOESY) to rule out impurities influencing activity .

Computational Modeling : Use molecular docking to assess binding affinity variations to target proteins (e.g., kinases) due to substituent effects (e.g., methoxy vs. bromo groups) .

Q. What strategies are recommended for designing derivatives of this compound to enhance antiproliferative activity while minimizing toxicity?

  • Derivatization Approaches :

  • Amide Formation : Replace the carboxylic acid with aryl amides (e.g., 4-methoxyphenylamide) to improve cell permeability. Derivatives with 3,5-dimethoxyphenyl groups show 2–3× higher activity in leukemia cell lines (e.g., K562) .
  • Heterocyclic Integration : Synthesize imidazolo-thiadiazole hybrids via oxirane intermediates to target DNA repair pathways, reducing off-target effects .
    • Toxicity Mitigation :
  • SAR Studies : Correlate logP values (e.g., <3.5) with reduced hepatotoxicity using in vitro liver microsomal assays .
  • Prodrug Design : Mask the carboxylic acid as ester prodrugs to enhance selectivity for tumor microenvironments .

Q. Methodological Considerations

  • Handling Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation (H313/H319) and avoid inhalation (P305+P351+P338) .
  • Data Reproducibility : Report reaction conditions (e.g., microwave power, solvent ratios) and biological assay parameters (e.g., cell density, incubation time) in detail .

Properties

CAS No.

74939-78-9

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

4-(3-bromophenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H7BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)

InChI Key

JDXFDXTZXXJCQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C=CC(=O)O

Origin of Product

United States

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